molecular formula C20H26O6 B1239511 Hydroxyisonobilin CAS No. 63549-62-2

Hydroxyisonobilin

Cat. No.: B1239511
CAS No.: 63549-62-2
M. Wt: 362.4 g/mol
InChI Key: SDFKKMBWIQKUOQ-ANGAUAEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyisonobilin is a terpene lactone.

Scientific Research Applications

1. Environmental Analysis and Water Research

  • A study by Otero et al. (2005) highlighted the use of statistical analysis in hydrogeological research, demonstrating the importance of adapting statistical techniques for more accurate environmental analysis. This research is vital for understanding environmental compositions and pollution sources, which can be critical in studies involving compounds like hydroxyisonobilin (Otero et al., 2005).

2. Biomedical Applications

  • Research by Tran and Webster (2011) discussed the biomedical applications of hydroxyapatite-coated iron oxide nanoparticles. This study contributes to the understanding of how such materials can be used in orthopedic applications, potentially relevant for this compound in biomedical contexts (Tran & Webster, 2011).

3. Hematology and Disease Treatment

  • King (2003) explored the role of nitric oxide in hydroxyurea-mediated fetal hemoglobin induction, providing insights into mechanisms that could be relevant for understanding how this compound interacts with cellular components (King, 2003).

4. Environmental Chemistry

  • Gligorovski et al. (2015) provided an extensive view on the role of hydroxyl radical in various environmental compartments. This research is significant for understanding the chemical behavior of compounds like this compound in the environment (Gligorovski et al., 2015).

5. Cancer Research and Chemotherapy

  • Singh and Xu (2016) discussed the cell-killing mechanisms of hydroxyurea, which can be relevant for research on this compound, especially in understanding its interactions at the cellular level in cancer treatment (Singh & Xu, 2016).

Properties

CAS No.

63549-62-2

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(10E)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-6-10(2)19(23)25-16-7-11(3)14(21)9-15(22)12(4)8-17-18(16)13(5)20(24)26-17/h6,8,14-18,21-22H,3,5,7,9H2,1-2,4H3/b10-6+,12-8+

InChI Key

SDFKKMBWIQKUOQ-ANGAUAEMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC(=C)C(CC(/C(=C/C2C1C(=C)C(=O)O2)/C)O)O

SMILES

CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O

Synonyms

hydroxyisonobilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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